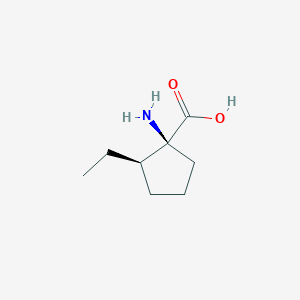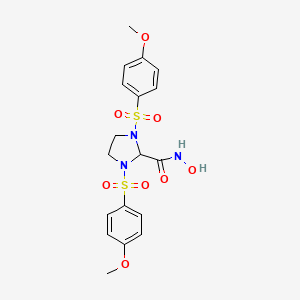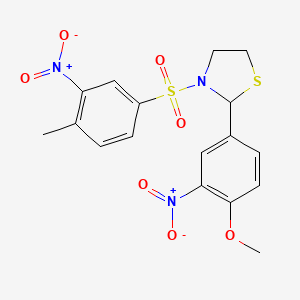
Methylidynetantalum(1+) methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidynetantalum(1+) methanide is a unique organometallic compound that features a tantalum atom bonded to a methanide group. This compound is of significant interest in the field of inorganic chemistry due to its unique bonding and reactivity properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylidynetantalum(1+) methanide typically involves the reaction of tantalum pentachloride with a methanide source under controlled conditions. One common method involves the use of trimethylsilylmethanide as a precursor, which reacts with tantalum pentachloride in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methylidynetantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to form lower oxidation state tantalum species.
Substitution: The methanide group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum oxides, while substitution reactions can produce a variety of tantalum-ligand complexes.
Scientific Research Applications
Methylidynetantalum(1+) methanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tantalum-containing compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely applied in medicine, its unique properties make it a candidate for further investigation in drug development.
Industry: Its applications in industry are limited but may include specialized roles in materials science and catalysis.
Mechanism of Action
The mechanism by which Methylidynetantalum(1+) methanide exerts its effects involves the interaction of the tantalum center with various substrates. The tantalum atom can coordinate with different ligands, facilitating various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylidynetantalum(1+) methanide include other organotantalum compounds such as tantalum alkyls and tantalum aryls. These compounds share some reactivity patterns but differ in their specific ligands and resulting properties.
Uniqueness
What sets this compound apart is its specific bonding arrangement and the presence of the methanide group. This unique structure imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized research applications.
Properties
CAS No. |
496974-48-2 |
|---|---|
Molecular Formula |
C2H4Ta |
Molecular Weight |
209.00 g/mol |
IUPAC Name |
carbanide;methylidynetantalum(1+) |
InChI |
InChI=1S/CH3.CH.Ta/h1H3;1H;/q-1;;+1 |
InChI Key |
ODKGBKFLNBLQKD-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C#[Ta+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)

![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)


![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)
![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)

